2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride typically involves the reaction of pyrrolidine derivatives with ethylene oxide or similar reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is often subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-3-yl)ethan-1-ol hydrochloride: This compound has a similar structure but lacks the aminoethyl group.
1-(2-Aminoethyl)piperidine: Another related compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an aminoethyl group, making it a subject of interest for various therapeutic applications.
- IUPAC Name : 2-[1-(2-aminoethyl)pyrrolidin-3-yl]ethanol dihydrochloride
- CAS Number : 1803599-42-9
- Molecular Formula : C8H18N2O·2ClH
- Molecular Weight : 220.14 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, including:
- Receptor Agonism : The compound may act as an agonist at certain receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
Antimicrobial Activity
Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0039 mg/mL |
Escherichia coli | 0.025 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. Research indicates that similar pyrrolidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. For instance, compounds with similar structures have shown to modulate serotonin and dopamine receptors .
Study on Antimicrobial Efficacy
In a study examining the antibacterial activity of various pyrrolidine derivatives, this compound was evaluated alongside other compounds. The results highlighted its effectiveness against resistant strains of bacteria, demonstrating its potential role in developing new antibiotics .
Neuropharmacology Research
A separate investigation focused on the neuropharmacological properties of related compounds found that they could enhance cognitive function and reduce anxiety-like behaviors in animal models. These findings suggest that this compound may have similar effects due to its structural attributes .
Properties
IUPAC Name |
2-[1-(2-aminoethyl)pyrrolidin-3-yl]ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c9-3-5-10-4-1-8(7-10)2-6-11;;/h8,11H,1-7,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFSNZVRSJRWFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCO)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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